Pheniramine maleate

Descripción general

Descripción

El maleato de feniramina es un antihistamínico de primera generación que pertenece a la clase de las alquilaminas. Se utiliza comúnmente para tratar afecciones alérgicas como la fiebre del heno, la urticaria y la conjuntivitis alérgica. El maleato de feniramina es conocido por sus propiedades anticolinérgicas y sus efectos sedantes relativamente fuertes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El maleato de feniramina se puede sintetizar a través de un proceso de varios pasos. Un método común implica la reacción de 2-bencilpiridina con dimetilamino bromoetano hidrobromuro en presencia de carbonato de potasio. La reacción se lleva a cabo a 80 °C durante varias horas, seguida de pasos de extracción y purificación para obtener feniramina .

Métodos de Producción Industrial

En entornos industriales, el maleato de feniramina se produce utilizando rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, como la temperatura y la elección del disolvente, para garantizar un alto rendimiento y pureza. El producto final se obtiene típicamente mediante cristalización y secado .

Análisis De Reacciones Químicas

Substitution Reactions

Pheniramine maleate undergoes halogenation to form derivatives with enhanced pharmacological activity. This reaction occurs at the para-position of the benzene ring:

| Halogen | Derivative Name | Relative Potency | References |

|---|---|---|---|

| Cl | Chlorpheniramine | 20x higher | |

| Br | Brompheniramine | 20x higher | |

| F | Fluorpheniramine | Research use |

Mechanism : Electrophilic aromatic substitution (EAS) facilitated by halogenating agents like Cl₂ or Br₂ in the presence of a Lewis acid catalyst.

Oxidation Reactions

This compound reacts with strong oxidizing agents, leading to degradation or metabolite formation:

| Oxidizing Agent | Conditions | Major Products | References |

|---|---|---|---|

| KMnO₄ | Acidic/Neutral | Oxidized pyridine derivatives | |

| H₂O₂ | Aqueous solution | Hydroxylated metabolites |

Key Finding : Liver metabolism involves hydroxylation and demethylation via cytochrome P450 enzymes, producing inactive metabolites .

Reduction Reactions

Reductive pathways are less common but critical in synthetic modifications:

| Reducing Agent | Conditions | Major Products | References |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether | Reduced amine intermediates |

Application : Used in laboratory settings to study structural analogs .

Complexation with Metal Ions

This compound forms stable complexes with transition metals, enabling analytical applications:

| Metal Ion | Stoichiometry | Stability Constant (log K) | Application | References |

|---|---|---|---|---|

| Fe³⁺ | 2:1 (drug:Fe) | 12.26 | Spectrophotometric assays |

Methodology : Utilized in titrimetric assays for quantitative determination in pharmaceuticals .

Stability and Hazardous Reactions

Aplicaciones Científicas De Investigación

Pharmacological Profile

Pheniramine maleate functions by blocking H1 histamine receptors, which mitigates the effects of histamine in allergic reactions. Its pharmacological profile includes:

- Antihistaminic Effects : Reduces symptoms of allergies such as rhinitis and urticaria.

- Anti-inflammatory Properties : Inhibits the release of inflammatory mediators, thereby reducing inflammation.

- Neuroprotective Effects : Exhibits potential protective effects against neuronal damage during ischemic events.

Skeletal Muscle Ischemia-Reperfusion Injury

A study investigated the efficacy of this compound in reducing skeletal muscle IRI in rats. The results indicated that:

- Pheniramine significantly reduced oxidative stress markers (e.g., TBARS) and inflammatory mediators compared to untreated groups.

- Neutrophil infiltration was notably lower in the pheniramine-treated group, suggesting its anti-inflammatory effects are beneficial in IRI contexts .

| Parameter | Control Group | IRI Group | Pheniramine Group | NAC Group |

|---|---|---|---|---|

| TBARS Levels | Low | High | Significantly Lower | Lower |

| Neutrophil Infiltration | Minimal | High | Reduced | Reduced |

Brain Ischemia-Reperfusion Injury

Another study focused on the protective effects of this compound against brain IRI. Key findings included:

- A significant decrease in malondialdehyde (MDA) levels in the prefrontal cortex of rats treated with pheniramine compared to those with IRI alone.

- Enhanced activities of antioxidant enzymes (SOD and GPx) were observed, indicating a protective mechanism against oxidative stress during reperfusion .

| Parameter | I/R Group | Pheniramine Group |

|---|---|---|

| MDA Levels | High | Significantly Lower |

| SOD Activity | Low | Significantly Higher |

Clinical Applications Beyond Allergies

This compound is also explored for its potential benefits in various clinical scenarios:

- Antiparkinsonian Effects : Research shows that when combined with antiparkinsonian drugs, pheniramine can enhance motor activity and reduce rigidity and tremors in patients with Parkinson's disease .

- Symptomatic Relief in Respiratory Conditions : It is used alongside other medications to alleviate symptoms associated with common colds and upper respiratory infections, particularly for cough relief and mucus thinning .

Case Studies and Clinical Evidence

Several case studies have documented the therapeutic effects of this compound:

- A study involving patients with chronic obstructive pulmonary disease (COPD) indicated that pheniramine improved respiratory function when used as part of a combination therapy .

- In pediatric settings, pheniramine has been evaluated for its safety and efficacy in treating allergic reactions, demonstrating a favorable profile compared to other antihistamines .

Mecanismo De Acción

El maleato de feniramina actúa como un agonista inverso en los receptores de histamina H1. Al competir con la histamina por estos receptores, reduce la actividad de la histamina, lo que lleva a una disminución de la picazón, la vasodilatación y la fuga capilar. Esto da como resultado una reducción del enrojecimiento y el edema, proporcionando alivio de los síntomas alérgicos .

Comparación Con Compuestos Similares

El maleato de feniramina es similar a otros antihistamínicos de primera generación como:

- Clorfeniramina

- Bromfeniramina

- Dexclorfeniramina

- Dexbromfeniramina

- Zimelidina

Unicidad

El maleato de feniramina es único debido a sus efectos sedantes relativamente fuertes y su uso en combinación con otros medicamentos para mejorar los efectos terapéuticos. La halogenación de la feniramina aumenta significativamente su potencia, lo que la convierte en un compuesto valioso tanto en entornos clínicos como de investigación .

Actividad Biológica

Pheniramine maleate, a first-generation antihistamine, is widely recognized for its efficacy in treating allergic reactions and symptoms associated with colds. Beyond its antihistaminic properties, recent studies have highlighted its significant biological activities, particularly its antioxidant and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions as an antagonist of H1 histamine receptors, which plays a crucial role in allergic responses. Additionally, it exhibits anticholinergic properties, which can contribute to its therapeutic effects but also lead to potential side effects. The compound has been shown to inhibit the release of inflammatory mediators and reduce capillary permeability, thus mitigating inflammation and oxidative stress in various tissues.

Antioxidant Properties

Recent research has demonstrated that this compound possesses notable antioxidant effects. A study involving Sprague-Dawley rats subjected to ischemia-reperfusion injury (IRI) revealed that this compound significantly reduced oxidative stress markers compared to control groups. The following table summarizes key findings related to antioxidant activity:

| Parameter | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Malondialdehyde (MDA) | 14.54 ± 1.07 | 10.50 ± 0.88 | <0.05 |

| Superoxide Dismutase (SOD) | Decreased | Increased | <0.05 |

| Glutathione Peroxidase (GPx) | Decreased | Increased | <0.05 |

These results indicate that this compound effectively reduces lipid peroxidation and enhances the activity of antioxidant enzymes in brain tissue subjected to IRI .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been explored in various contexts, including skeletal muscle and brain tissue. In a study assessing its effects on skeletal muscle ischemia-reperfusion injury, this compound treatment resulted in significantly lower levels of neutrophil infiltration and inflammatory markers compared to untreated groups:

| Inflammatory Marker | Control Group (IRI) | This compound Group | Significance (p-value) |

|---|---|---|---|

| Neutrophil Infiltration | High | Low | <0.05 |

| Myeloperoxidase (MPO) | Elevated | Reduced | <0.001 |

These findings suggest that this compound may be beneficial in preventing inflammation-related damage in tissues subjected to ischemic conditions .

Case Studies

- Antioxidant Effects in Testicular Ischemia : A study investigated the effects of this compound on testicular torsion-detorison in rats. The treatment led to improved oxidative stress parameters and histopathological outcomes compared to untreated controls, although not all results reached statistical significance .

- Rhabdomyolysis and Acute Renal Failure : A case report documented a young male who developed rhabdomyolysis following an overdose of this compound. This incident underscores the potential risks associated with high doses of the drug, including severe complications like acute renal failure .

- Supraventricular Tachycardia : Another case highlighted a 22-year-old female who experienced adenosine-resistant supraventricular tachycardia after administration of pheniramine for an allergic reaction. This case illustrates the cardiovascular risks associated with antihistamines .

Propiedades

Número CAS |

132-20-7 |

|---|---|

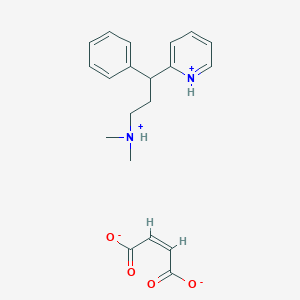

Fórmula molecular |

C16H20N2.C4H4O4 C20H24N2O4 |

Peso molecular |

356.4 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;N,N-dimethyl-3-phenyl-3-pyridin-2-ylpropan-1-amine |

InChI |

InChI=1S/C16H20N2.C4H4O4/c1-18(2)13-11-15(14-8-4-3-5-9-14)16-10-6-7-12-17-16;5-3(6)1-2-4(7)8/h3-10,12,15H,11,13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

SSOXZAQUVINQSA-WLHGVMLRSA-N |

SMILES |

C[NH+](C)CCC(C1=CC=CC=C1)C2=CC=CC=[NH+]2.C(=CC(=O)[O-])C(=O)[O-] |

SMILES isomérico |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CCC(C1=CC=CC=C1)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

melting_point |

219 to 226 °F (NTP, 1992) |

Key on ui other cas no. |

132-20-7 |

Descripción física |

Pheniramine maleate is a white powder with a faint amine-like odor. Melting point 107 °C. pH (1% solution) 4.5-5.5. Used medicinally as an antihistamine. |

Pictogramas |

Irritant |

Pureza |

> 98% |

Números CAS relacionados |

86-21-5 (Parent) |

Solubilidad |

Soluble (>=10 mg/ml at 75 °F) (NTP, 1992) |

Sinónimos |

Avil Bimaleate, Pheniramine Daneral Histapyridamine Maleate, Pheniramine Pheniramine Pheniramine Bimaleate Pheniramine Maleate Propheniramine Prophenpyridamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.